molecular formula C19H18ClN3O4 B12210494 4-chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

4-chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B12210494
M. Wt: 387.8 g/mol
InChI Key: SKYJHQYWRNCRBL-UHFFFAOYSA-N
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Description

4-Chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a benzohydrazide derivative featuring a 4-chlorophenyl group attached to a hydrazide moiety, which is further linked to a 2,5-dioxopyrrolidin-3-yl scaffold substituted with a 4-ethoxyphenyl group. This compound’s structural complexity arises from the combination of a rigid dioxopyrrolidine ring, a hydrazide bridge, and aromatic substituents, which collectively influence its physicochemical and biological properties.

The pyrrolidine-2,5-dione (succinimide) core is a common motif in bioactive molecules, often contributing to conformational rigidity and interactions with biological targets.

Properties

Molecular Formula

C19H18ClN3O4

Molecular Weight

387.8 g/mol

IUPAC Name

4-chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C19H18ClN3O4/c1-2-27-15-9-7-14(8-10-15)23-17(24)11-16(19(23)26)21-22-18(25)12-3-5-13(20)6-4-12/h3-10,16,21H,2,11H2,1H3,(H,22,25)

InChI Key

SKYJHQYWRNCRBL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves the condensation of 4-chlorobenzohydrazide with 4-ethoxyphenyl-substituted pyrrolidinone. The reaction is carried out in an ethanol solvent with a few drops of glacial acetic acid as a catalyst. The mixture is stirred at 80°C for several hours, followed by the evaporation of the solvent to yield the crude product. The crude product is then recrystallized from ethanol to obtain pure crystals .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the benzohydrazide moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

4-chloro-N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the benzohydrazide and pyrrolidine-dione moieties. Key examples include:

Compound Name Substituents (R1, R2) Molar Mass (g/mol) logP Biological Activity (IC50/ED50) Reference
Target Compound R1 = 4-Ethoxyphenyl, R2 = 4-Cl 414.89* 3.25* Not reported
N′-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide R1 = 4-Fluorophenyl, R2 = 3,4-(OCH3) 362.14 4.92 Not reported
4-Chloro-N′-[(1E)-pyridin-3-ylmethylidene]benzohydrazide R1 = Pyridin-3-yl, R2 = 4-Cl 275.70 2.49 Antibacterial (E. coli)
4-Chloro-N′-[(E)-2H-chromen-3-ylmethylidene]benzohydrazide R1 = Chromen-3-yl, R2 = 4-Cl 316.70 3.33 Analgesic (ED50 = 81.29 mg/kg)
N′-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide R1 = 4-Methoxyphenyl, R2 = Pyridin-3-yl 356.76 2.49 Not reported

*Estimated based on analogous compounds (e.g., reports a molar mass of 414.89 for a pyrazole analogue).

Key Observations :

  • Lipophilicity : The 4-ethoxyphenyl group in the target compound increases logP (3.25) compared to fluorophenyl (logP = 4.92) or methoxyphenyl derivatives (logP = 2.49), suggesting enhanced membrane permeability .
Physicochemical Properties
  • Solubility: The 4-ethoxy group improves solubility in organic solvents (e.g., DMSO, ethanol) compared to halogenated analogues .
  • Stability : Pyrrolidine-2,5-dione derivatives are generally stable under ambient conditions but may hydrolyze in strongly acidic/basic environments .

Biological Activity

4-chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is an organic compound with a complex structure that includes a chloro substituent, a dioxopyrrolidine core, and a benzohydrazide moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacological contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is C18H18ClN3O4, with a molecular weight of approximately 373.8 g/mol. The structure features multiple functional groups that contribute to its chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC18H18ClN3O4
Molecular Weight373.8 g/mol
IUPAC Name4-chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
SolubilitySoluble in DMSO

The mechanism of action for 4-chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets within cells. It is hypothesized that the compound may inhibit certain enzymes or receptors involved in disease pathways, leading to various biological effects such as anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzohydrazides exhibit significant antimicrobial properties. For instance, compounds similar to 4-chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth at varying concentrations.

Test OrganismsMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus100 µg/mL
Escherichia coli200 µg/mL
Candida albicans150 µg/mL

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. The inhibition of nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) release suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study involving the synthesis and evaluation of various hydrazone derivatives found that compounds with similar structural features to 4-chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Mechanisms : Research on related compounds indicated that they could effectively inhibit lipopolysaccharide (LPS)-induced inflammation in human blood samples. The lead compound reduced MPO activity significantly, suggesting its potential as a therapeutic agent for autoimmune diseases .

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